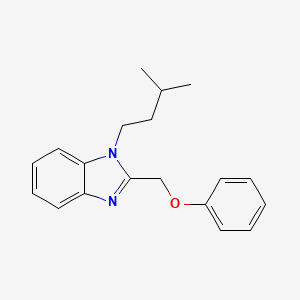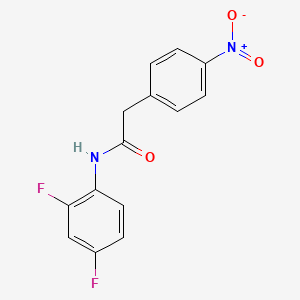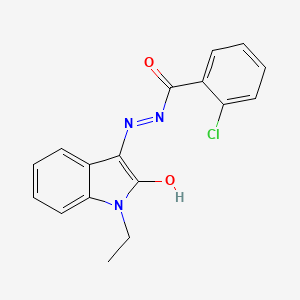![molecular formula C13H16F3NO B5778813 2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5778813.png)
2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide
Overview
Description
2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. It has been extensively studied for its potential therapeutic applications in various medical conditions, including chronic pain, anxiety, and inflammation.
Scientific Research Applications
Synthesis and Medicinal Chemistry
- A study by Nazir et al. (2018) explored the synthesis of various butanamides, including those with trifluoromethylphenyl groups, demonstrating their potential as potent urease inhibitors. This suggests applications in drug design, particularly for diseases where urease activity is a factor (Nazir et al., 2018).
- Bertolini et al. (1997) investigated leflunomide, processed in vivo to an active metabolite similar in structure to the compound , identifying key chemical characteristics for its immunosuppressive activity. This implies a role in the design of immunosuppressive agents (Bertolini et al., 1997).
Chemical Synthesis and Reactivity
- Patterson et al. (1992) synthesized a related compound, demonstrating its application in creating prodrugs for anti-inflammatory agents. This points to a role in synthesizing prodrugs for various therapeutic applications (Patterson et al., 1992).
- Raza et al. (2019) synthesized butanamides to explore their inhibitory potential against tyrosinase, an enzyme involved in melanin production. This suggests potential use in developing depigmentation drugs (Raza et al., 2019).
Applications in Material Science
- Güzel et al. (1997) studied the use of butanamide derivatives in synthesizing metal complexes, indicating a possible application in materials science for creating novel compounds with specific properties (Güzel et al., 1997).
- Lee et al. (1999) investigated butanamides for their antifungal activities, showcasing their potential use in developing fungicides for agriculture or medicine (Lee et al., 1999).
Biochemistry and Molecular Biology
- Mahmoud and Eid (2012) studied the stability constants of lanthanide complexes with butanamides, pointing to applications in biochemistry and molecular biology, particularly in understanding metal-ligand interactions (Mahmoud & Eid, 2012).
- Fadda et al. (2015) reviewed the synthesis and use of butanamide derivatives, including their role as precursors for heterocyclic compounds, indicating their significance in synthetic chemistry and drug design (Fadda et al., 2015).
properties
IUPAC Name |
2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-3-9(4-2)12(18)17-11-7-5-6-10(8-11)13(14,15)16/h5-9H,3-4H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCRAZNCYCSDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5778736.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5778747.png)
![N'-[(4-methylphenyl)sulfonyl]-2-phenoxyacetohydrazide](/img/structure/B5778755.png)

![N-(2,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778764.png)
![methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5778771.png)

![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5778792.png)

![2-(4-hydroxy-3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5778806.png)
![N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B5778820.png)
![4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide](/img/structure/B5778828.png)
![N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5778836.png)
